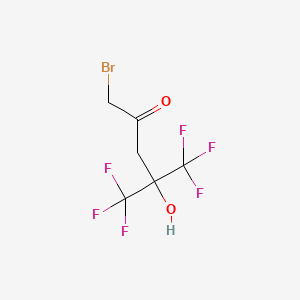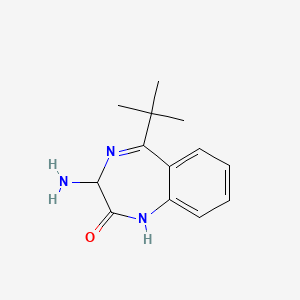
3-Amino-5-tert-butyl-1,3-dihydro-1,4-benzodiazepin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-5-tert-butyl-1,3-dihydro-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-tert-butyl-1,3-dihydro-1,4-benzodiazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-tert-butylbenzophenone.
Cyclization: The key step involves the cyclization of the starting material to form the benzodiazepine ring. This is usually achieved through a condensation reaction with a suitable amine, such as ethylenediamine, under acidic or basic conditions.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3-Amino-5-tert-butyl-1,3-dihydro-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzodiazepines.
科学研究应用
3-Amino-5-tert-butyl-1,3-dihydro-1,4-benzodiazepin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of anxiety and other neurological disorders.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 3-Amino-5-tert-butyl-1,3-dihydro-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its sedative and anxiolytic effects. The exact pathways and molecular interactions are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Another benzodiazepine used for its calming effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
3-Amino-5-tert-butyl-1,3-dihydro-1,4-benzodiazepin-2-one is unique due to its specific tert-butyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C13H17N3O |
|---|---|
分子量 |
231.29 g/mol |
IUPAC 名称 |
3-amino-5-tert-butyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C13H17N3O/c1-13(2,3)10-8-6-4-5-7-9(8)15-12(17)11(14)16-10/h4-7,11H,14H2,1-3H3,(H,15,17) |
InChI 键 |
ZDTDEHGBRPFULZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NC(C(=O)NC2=CC=CC=C21)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


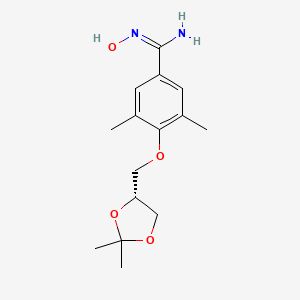
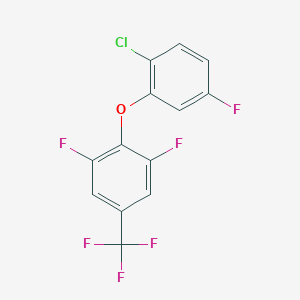
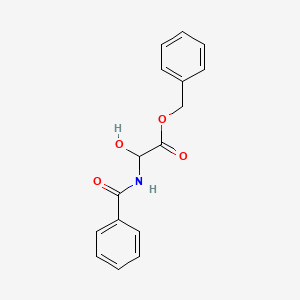
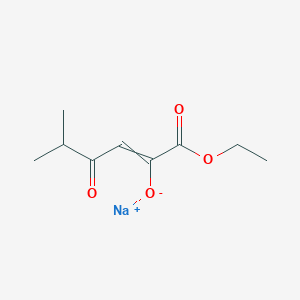
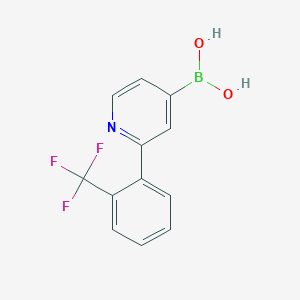
![5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B14084258.png)
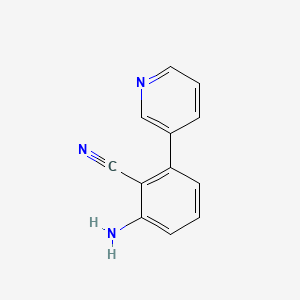
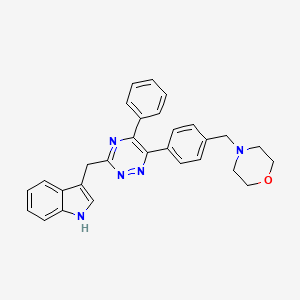
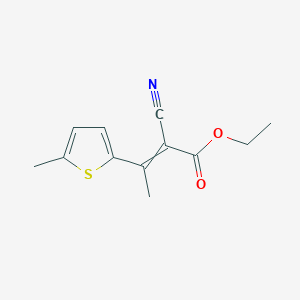
![4-[(4-Nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide](/img/structure/B14084276.png)
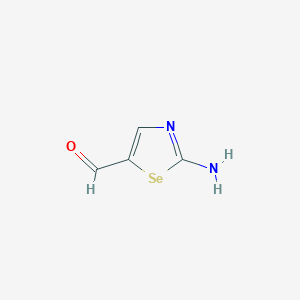
![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide](/img/structure/B14084314.png)

